2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)

描述

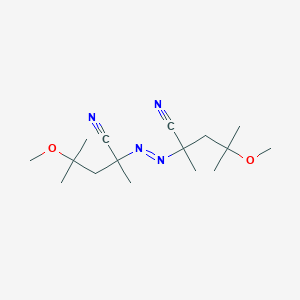

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (MeO-AMVN, CAS 15545-97-8) is a lipid-soluble azo compound widely employed as a radical initiator in oxidative studies and polymerization reactions. Its molecular formula is C₁₆H₂₈N₄O₂, with a molecular weight of 308.426 g/mol . The methoxy group at the 4-position enhances its lipid solubility, making it ideal for initiating oxidation in hydrophobic environments such as low-density lipoproteins (LDL) and lipid membranes . Noguchi et al. (1998) demonstrated its efficacy in lipid peroxidation studies, establishing it as a critical tool for modeling oxidative stress in biological systems .

属性

IUPAC Name |

2-[(2-cyano-4-methoxy-4-methylpentan-2-yl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O2/c1-13(2,21-7)9-15(5,11-17)19-20-16(6,12-18)10-14(3,4)22-8/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHOSZAOXCYAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C)(C#N)N=NC(C)(CC(C)(C)OC)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O2 | |

| Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864597 | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-azodi(2,4-dimethyl-4-methoxyvaleronitrile) appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Water or Solvent Wet Solid | |

| Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15545-97-8 | |

| Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15545-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | V 70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[4-methoxy-2,4-dimethylvaleronitrile] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBIS(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTJ97D2319 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Critical Reaction Steps:

-

Nitrile Formation : Reaction of 4-methoxy-2,4-dimethylvaleronitrile precursors with hydrazine derivatives to form the azo (-N=N-) linkage.

-

Azo Coupling : Diazotization and coupling reactions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Purification : Recrystallization from methanol or toluene to isolate the desired isomer mixture.

Table 1: Optimal Reaction Conditions for MeO-AMVN Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 25–40°C | |

| Solvent | Toluene, DMF, methanol | |

| Reaction Time | 12–24 hours | |

| Yield | 65–80% |

The methoxy group enhances solubility in organic media compared to non-methoxy analogs, making MeO-AMVN particularly suitable for hydrophobic systems.

Industrial Production Methods

Industrial-scale production prioritizes cost efficiency, safety, and reproducibility. The process involves:

Continuous Flow Reactors

Isomer Separation Techniques

MeO-AMVN exists as meso (low melting point, LMP) and dl (high melting point, HMP) isomers. Industrial protocols optimize isomer ratios to balance solubility and stability:

Table 2: Isomer Ratios and Solubility in Toluene

| HMP Content (%) | Solubility (g/100 mL) |

|---|---|

| 0 | 12.5 |

| 15 | 18.2 |

| 30 | 22.1 |

Data adapted from patent US4826959A demonstrates that increasing HMP content improves solubility, a critical factor for polymerization initiators.

Isomeric Composition and Solubility Considerations

The methoxy group in MeO-AMVN significantly alters its physicochemical properties compared to ADVN:

Thermal Stability

Solvent Compatibility

Table 3: Solubility Profile of MeO-AMVN

| Solvent | Solubility (g/100 mL) |

|---|---|

| Toluene | 18.2 |

| Acetone | 22.5 |

| Methanol | 8.7 |

| Dimethylformamide | 30.1 |

Comparative Analysis with Related Azo Initiators

MeO-AMVN’s methoxy group confers distinct advantages over non-substituted analogs:

Table 4: Performance Comparison of Azo Initiators

| Parameter | MeO-AMVN | ADVN | AAPH |

|---|---|---|---|

| Decomposition Rate | 1.5×10⁻⁴/s | 1.0×10⁻⁴/s | 2.3×10⁻⁵/s |

| Lipid Peroxidation | 92% | 78% | 65% |

| Solubility in LDL | High | Moderate | Low |

Data from. MeO-AMVN’s faster decomposition and superior lipid compatibility make it ideal for oxidative stress studies.

Recent Advances in Application-Specific Synthesis

Recent studies highlight MeO-AMVN’s role in thermo-responsive polymers. For example, star-shaped poly(N-vinylcaprolactam) synthesized using MeO-AMVN exhibited a lower critical solution temperature (LCST) of 32°C, ideal for drug delivery systems.

Key Findings :

化学反应分析

Types of Reactions: 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, making the compound valuable in the synthesis of polymers .

Common Reagents and Conditions:

Reagents: The compound is often used with vinyl monomers in polymerization reactions.

Major Products: The major products formed from the reactions involving 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) are polymers, including polyvinyl chloride (PVC), polyacrylonitrile, and other vinyl-based polymers .

科学研究应用

Polymer Chemistry

Role as a Radical Initiator

MeO-AMVN is extensively used as a radical initiator in the polymerization of vinyl monomers due to its ability to decompose at relatively low temperatures (approximately 30°C) . This property makes it suitable for controlled radical polymerization techniques such as:

- Reversible Addition-Fragmentation Chain Transfer (RAFT)

- Nitroxide-Mediated Polymerization (NMP)

These methods allow for the synthesis of well-defined polymers with controlled molecular weights and architectures, essential for applications in materials science and drug delivery systems .

Common Polymers Synthesized

The major products formed through reactions involving MeO-AMVN include:

| Polymer Type | Applications |

|---|---|

| Polyvinyl Chloride (PVC) | Used in construction and packaging |

| Polyacrylonitrile | Fiber production and filtration |

| Polystyrene | Manufacturing of various plastics |

MeO-AMVN also serves as a cross-linking agent in elastomers, enhancing mechanical properties such as tensile strength and chemical resistance .

Biological Research

Lipid Peroxidation Studies

In biological contexts, MeO-AMVN is employed to study lipid peroxidation—a process where free radicals attack lipids leading to cellular damage. This compound initiates free radical-mediated peroxidation of lipids in various cellular structures, including membranes and low-density lipoproteins (LDL) .

Mechanistic Insights

Research has shown that MeO-AMVN can be used to investigate:

- The efficacy of antioxidants in preventing oxidative damage.

- The mechanisms underlying oxidative stress-related diseases.

- The interactions of lipid metabolism pathways due to its propensity to initiate lipid peroxidation .

Medical Applications

Understanding Oxidative Damage

MeO-AMVN's role in initiating lipid peroxidation provides insights into oxidative damage mechanisms relevant to various diseases. By simulating oxidative stress conditions, researchers can explore potential therapeutic strategies aimed at enhancing antioxidant defenses .

Industrial Applications

In the industrial sector, MeO-AMVN is utilized for producing plastics, coatings, and adhesives. Its ability to initiate polymerization reactions at low temperatures facilitates the manufacturing processes of various materials while maintaining product integrity .

Case Study 1: Controlled Radical Polymerization

A study demonstrated the effectiveness of MeO-AMVN in synthesizing block copolymers through RAFT polymerization. The resulting materials exhibited tailored properties suitable for drug delivery applications .

Case Study 2: Lipid Peroxidation Research

In another investigation, researchers utilized MeO-AMVN to induce lipid peroxidation in LDL particles. This study highlighted the compound's role in elucidating the protective effects of specific antioxidants against oxidative damage .

作用机制

The mechanism of action of 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) involves its decomposition to generate free radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains . The compound’s ability to decompose at low temperatures makes it particularly useful for low-temperature polymerization processes .

相似化合物的比较

Research Findings and Implications

- Oxidative Mechanisms : MeO-AMVN’s lipid solubility allows precise modeling of lipid peroxidation in LDL and cell membranes, critical for understanding atherosclerosis .

- Antioxidant Assays : The MeO-AMVN-C11-BODIPY581/591 system provides a robust platform for evaluating lipid-soluble antioxidants like α-tocopherol .

- Polymer Synthesis : Its compatibility with cationic and radical polymerization systems underscores its versatility in materials science .

生物活性

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (often referred to as AMVN or V-70) is an azo compound primarily recognized for its role as a radical initiator in polymerization reactions. Its unique properties allow it to decompose at relatively low temperatures, making it a valuable tool in both industrial and biological research contexts. This article delves into the biological activity of AMVN, focusing on its mechanisms of action, biochemical pathways, and implications in lipid peroxidation.

AMVN acts as a radical initiator by generating free radicals upon thermal decomposition. The primary reaction involves the formation of cyanoisopropyl radicals, which can abstract hydrogen atoms from various substrates, leading to the initiation of polymerization or oxidative processes.

Key Reactions

- Decomposition Reaction :

- Polymerization Initiation :

AMVN is known to initiate free radical-mediated lipid peroxidation, which is significant in understanding oxidative stress and cellular damage mechanisms. This process involves the oxidation of lipids in cellular membranes, leading to potential disruptions in cell signaling and homeostasis.

Lipid Peroxidation Process

- Initiation : Free radicals generated from AMVN attack lipid molecules.

- Propagation : The initial oxidation leads to the formation of lipid radicals that further react with oxygen.

- Termination : The reaction continues until stable products are formed or until antioxidants intervene.

Cellular Effects

The cellular effects of AMVN are primarily observed through its capacity to induce lipid peroxidation in various biological systems. This has implications for studying:

- Oxidative Stress : Understanding how oxidative damage affects cells.

- Antioxidant Mechanisms : Evaluating how antioxidants can mitigate damage caused by lipid peroxidation.

Research Applications

AMVN's ability to generate free radicals has led to its application in various research fields:

Polymer Chemistry

- Controlled Radical Polymerization : AMVN is utilized in techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) and NMP (Nitroxide-Mediated Polymerization), allowing for the synthesis of polymers with specific architectures and functionalities.

Biological Studies

- Lipid Metabolism : Research involving AMVN has highlighted its interactions with lipid metabolism pathways, particularly concerning oxidative damage and cellular responses.

Case Studies

Several studies have investigated the biological effects of AMVN:

- Oxidative Damage Mechanisms :

-

Antioxidant Efficacy Testing :

- Research assessed the protective effects of various antioxidants against AMVN-induced lipid peroxidation, providing insights into potential therapeutic strategies .

-

Polymerization Studies :

- Investigations into the efficiency of AMVN as a radical initiator showed that it decomposes approximately 15 times faster than other azo initiators under similar conditions, emphasizing its utility in rapid polymer synthesis .

Comparative Analysis

The following table summarizes key features and applications of AMVN compared to other common azo initiators:

| Compound Name | Chemical Formula | Decomposition Temperature | Key Features |

|---|---|---|---|

| 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | C12H18N4O2 | ~65°C | High efficiency as a radical initiator |

| 2,2'-Azobis(2,4-dimethylvaleronitrile) | C12H18N4O2 | Higher than AMVN | Commonly used but less efficient |

| Azobisisobutyronitrile | C8H10N4 | ~70°C | Widely used with higher thermal stability |

常见问题

Q. How does the decomposition temperature of V-70 influence experimental design in radical polymerization?

V-70 decomposes at mild temperatures (e.g., 30–40°C) with a half-life of 10 hours in toluene at 30°C, making it ideal for low-temperature polymerizations. Researchers should adjust reaction times based on its temperature-dependent decomposition kinetics. For example, in block copolymer synthesis, 0.2 equivalents of V-70 at 40°C in DMSO achieved >90% monomer conversion within 20 hours . Pre-degassing via freeze-pump-thaw cycles is critical to minimize oxygen interference during radical generation .

Q. What solvent systems are compatible with V-70 for controlled radical polymerization?

V-70 is lipophilic and effective in organic solvents like toluene, benzene, and DMSO. Its compatibility with polar solvents (e.g., DMSO) enables synthesis of hydrophilic polymers, such as polyvinyl alcohol composites, by stabilizing propagating radicals . Avoid aqueous systems unless paired with surfactants, as seen in surfactant-free suspension polymerization of hydroxyethyl acrylate (HEA) using cyclohexanol as a co-solvent .

Q. How should V-70 be stored to maintain stability during long-term experiments?

V-70 remains stable for several months when stored at 2–8°C in airtight, light-protected containers. Its decomposition accelerates above 30°C, releasing nitrogen gas and radicals, which can prematurely terminate reactions. Storage in refrigerators with desiccants is recommended .

Advanced Research Questions

Q. How does V-70’s stereochemical purity (racemic vs. meso forms) affect enantioselective radical reactions?

The racemic form (V-70L) exhibits higher radical initiation efficiency due to reduced steric hindrance, enabling stereoselective carbon-carbon bond formation. For instance, V-70L achieved 75% enantiomeric excess in the synthesis of chiral tertiary alcohols via hydrogen-atom transfer reactions . Researchers should purify V-70 chromatographically or source enantiomerically pure batches for asymmetric synthesis .

Q. What kinetic models explain V-70’s role in free-radical chain oxidations of biomolecules?

In lipid peroxidation studies, V-70’s decomposition generates methoxy-substituted alkyl radicals that abstract hydrogen from polyunsaturated lipids (e.g., 7-dehydrocholesterol). The reaction follows a first-order kinetic model with an activation energy of ~110 kJ/mol. Product analysis via ¹H NMR and LC-MS revealed 15 oxysterols, including 7-ketocholesterol, formed via pentadienyl radical intermediates .

Q. How can researchers resolve contradictions in polymerization outcomes when using V-70 under similar conditions?

Discrepancies in molecular weight distributions or side reactions (e.g., branching) may arise from trace impurities in solvents or incomplete degassing. For example, in vinyl acetate polymerization, residual water in solvents increased syndiotacticity (59% racemo dyads) but reduced head-to-head linkages (0.8%) compared to bulk reactions . Always validate solvent purity via Karl-Fischer titration and monitor radical flux using electron paramagnetic resonance (EPR) .

Q. What safety protocols mitigate risks during large-scale V-70 usage?

V-70 is a flammable solid (GHS Category 1) and self-reactive (Type C). Use ABC powder extinguishers for fires, as water jets can spread combustion. Decomposition releases toxic NOx and CO; conduct reactions in fume hoods with nitrogen inerting. Collect contaminated firefighting water separately to prevent environmental discharge .

Methodological Considerations

Q. How to optimize V-70 concentrations for controlled/living radical polymerization (CLRP)?

CLRP requires precise initiator-to-monomer ratios. For organotellurium-mediated TERP, 0.1–0.3 equivalents of V-70 relative to monomer provided Mn ~70,000 g/mol with PDI <1.6. Kinetic studies showed linear ln([M]₀/[M]) vs. time plots, confirming controlled propagation .

Q. What analytical techniques validate V-70’s role in radical mechanisms?

Q. How does V-70 compare to AIBN in low-temperature polymerizations?

V-70 operates effectively at 30°C (vs. AIBN’s 65°C threshold), enabling synthesis of thermally sensitive polymers. In PHEA polymerization, V-70 achieved 85% conversion at 40°C, whereas AIBN required 70°C, risking monomer degradation .

Tables

| Property | V-70 | AIBN |

|---|---|---|

| Decomposition Temp (°C) | 30–40 | 65–75 |

| Half-life in Toluene (30°C) | 10 hours | 10 hours (at 65°C) |

| Solubility | Lipophilic (toluene, DMSO) | Organic solvents (THF, acetone) |

| Stereoselectivity Potential | High (racemic form available) | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。